molecular formula C13H17ClO B8667304 3-Chloro-1-(3,4-diethylphenyl)propan-1-one

3-Chloro-1-(3,4-diethylphenyl)propan-1-one

Cat. No. B8667304
M. Wt: 224.72 g/mol
InChI Key: YDVVCNQRKYGFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658673B2

Procedure details

1,2-Diethylbenzene (10.9 g, 74.6 mmol) and propionyl chloride (9.7 g, 74.6 mmol) are added dropwise to AlCl3 (22.3 g, 167.8 mmol) in nitromethane (75 mL) over 30 min. The reaction mixture is stirred at room temperature for 2 hours, after which 70 g of ice and 14 mL concentrated sulphuric acid are added. The aqueous phase is extracted with ether, and the combined organic phases extracted with 2N HCl and saturated aqueous NaCl. The organic phase is further treated with activated charcoal, magnesium sulphate, and filtered, and the solvent removed in vacuo.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH3:10])[CH3:2].[C:11](Cl)(=[O:14])[CH2:12][CH3:13].[Al+3].[Cl-:17].[Cl-].[Cl-].S(=O)(=O)(O)O>[N+](C)([O-])=O>[Cl:17][CH2:13][CH2:12][C:11]([C:7]1[CH:6]=[CH:5][C:4]([CH2:9][CH3:10])=[C:3]([CH2:1][CH3:2])[CH:8]=1)=[O:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC
Name
Quantity
9.7 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
22.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
75 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
ice
Quantity
70 g
Type
reactant
Smiles
Name
Quantity
14 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases extracted with 2N HCl and saturated aqueous NaCl
ADDITION
Type
ADDITION
Details
The organic phase is further treated with activated charcoal, magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCCC(=O)C1=CC(=C(C=C1)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.